(5Z)-5-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H8BrN3O6S2 and its molecular weight is 482.3 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one is 480.90379 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure Investigation
The compound has been studied for its molecular structure. Benhalima et al. (2011) reported the synthesis of a closely related compound, focusing on its crystal structure and molecular geometry determined by X-ray diffraction and ab initio calculations (Benhalima et al., 2011).
Antimicrobial Properties
A significant focus has been on the antimicrobial properties of derivatives of this compound. Deep et al. (2014) synthesized novel derivatives and evaluated their in vitro antimicrobial activity, finding significant biological activity against various microorganisms (Deep et al., 2014). Andleeb et al. (2017) also synthesized derivatives and analyzed their supramolecular assemblies, contributing to the understanding of their antimicrobial capabilities (Andleeb et al., 2017).
Photochemical Properties
Research into the photochemical properties of related compounds has been explored. Pişkin et al. (2020) investigated a compound with similar characteristics for its photophysical and photochemical properties, which are crucial for applications in photodynamic therapy (Pişkin et al., 2020).
Antitubercular and Antimicrobial Agents
The potential of this compound and its derivatives as antitubercular and antimicrobial agents has been explored. Samadhiya et al. (2014) synthesized a series of derivatives and screened them for antibacterial, antifungal, and antitubercular activities, demonstrating significant efficacy (Samadhiya et al., 2014).
Potential in Cancer Treatment
The compound's derivatives have been evaluated for their potential in cancer treatment. Devi et al. (2019) synthesized a series of diorganotin(IV) complexes derived from similar Schiff bases and assessed their antimicrobial and anti-inflammatory activities, which are relevant in cancer research (Devi et al., 2019).
Protein Kinase Inhibitors
The compound has been investigated for its role as a protein kinase inhibitor. Bourahla et al. (2021) synthesized libraries of new derivatives and tested their activity against several protein kinases, identifying lead compounds for treatment of neurological or oncological disorders (Bourahla et al., 2021).
Properties
IUPAC Name |
(5Z)-5-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrN3O6S2/c17-12-7-11(20(25)26)5-8(14(12)21)6-13-15(22)18(16(27)28-13)9-1-3-10(4-2-9)19(23)24/h1-7,21H/b13-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKXLEFIBHBPKU-MLPAPPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)SC2=S)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)/SC2=S)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrN3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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